molecular formula C10H10BrFN2O2S B1405205 methyl 2-(4-fluoro-2-iminobenzo[d]thiazol-3(2H)-yl)acetate hydrobromide CAS No. 2034153-22-3

methyl 2-(4-fluoro-2-iminobenzo[d]thiazol-3(2H)-yl)acetate hydrobromide

Cat. No. B1405205
M. Wt: 321.17 g/mol
InChI Key: NEXNMTOBYBWTLA-UHFFFAOYSA-N
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Description

The compound is a derivative of benzo[d]thiazole, which is a heterocyclic compound . It has a fluorine atom at the 4-position and an imino group at the 2-position of the benzo[d]thiazole ring. The compound also has an acetate group attached to the imino nitrogen and a methyl group attached to the 2-position of the thiazole ring. The term “hydrobromide” suggests that this compound is a salt with a bromide ion.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as the presence of the fluorine atom and the acetate group could influence properties like polarity, solubility, and reactivity .

Scientific Research Applications

Antihypertensive Applications

Methyl 2-(thiazol-2-ylcarbamoyl)acetate, closely related to the compound , has been used as a starting material in the synthesis of various compounds with antihypertensive properties. These compounds, including Schiff bases and imides, have demonstrated significant α-blocking activity, which is essential for managing hypertension. The pharmacological screening of these compounds revealed good antihypertensive properties and low toxicity (Abdel-Wahab, Mohamed, Amr, & Abdalla, 2008).

Green Synthesis in Ionic Liquid Media

A study on the efficient synthesis of a similar compound, 2-(2-((4-Methoxybenzoyl)imino)-4-(4methoxyphenyl)thiazol-3(2H)-yl)-2-phenylacetic acid, involved a three-component tandem reaction in an ionic liquid medium. This approach highlighted the use of green chemistry principles and the possibility of simpler work-up procedures without the need for further purification (Shahvelayati, Hajiaghababaei, & Panahi Sarmad, 2017).

Antibacterial and DNA Binding Studies

Another study on a compound with a similar structure, 5-methyl-2-(pyridin-3-yl)-1,3-thiazole-4-carbohydrazide, demonstrated its promising antibacterial activity against various bacterial strains. Additionally, this compound showed a strong affinity towards the DNA double helix, suggesting potential applications in antibacterial therapies or molecular biology (Kamat, Santosh, & Nayak, 2019).

Complex Formation with Metals

The ability to form complexes with metals like nickel, copper, and zinc has been demonstrated in compounds structurally similar to methyl 2-(4-fluoro-2-iminobenzo[d]thiazol-3(2H)-yl)acetate hydrobromide. These complexes have potential applications in materials science and catalysis (Singh & Baruah, 2008).

properties

IUPAC Name

methyl 2-(4-fluoro-2-imino-1,3-benzothiazol-3-yl)acetate;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FN2O2S.BrH/c1-15-8(14)5-13-9-6(11)3-2-4-7(9)16-10(13)12;/h2-4,12H,5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEXNMTOBYBWTLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1C2=C(C=CC=C2SC1=N)F.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrFN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 2-(4-fluoro-2-iminobenzo[d]thiazol-3(2H)-yl)acetate hydrobromide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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